molecular formula C7H13Cl2N3 B2360347 1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride CAS No. 2445794-07-8

1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride

Cat. No. B2360347
CAS RN: 2445794-07-8
M. Wt: 210.1
InChI Key: DHKKCMWRVHHMJE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI Key for this compound is MELJMIVILPLHSK-UHFFFAOYSA-N. The exact molecular structure would require more specific data or computational chemistry tools to determine.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available data.

Scientific Research Applications

  • Ring-Opening and Synthesis of Serotonin/Norepinephrine Reuptake Inhibitor :The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles at room temperature preserves enantiomeric purity. This method was employed in synthesizing the dual serotonin/norepinephrine reuptake inhibitor (3R)-3-(1 H-indol-1-yl)- N-methyl-3-phenylpropan-1-amine, highlighting the relevance of cyclopropane-based compounds in medicinal chemistry (Lifchits & Charette, 2008).

  • Cycloaddition and Synthesis of Benzimidazole Derivatives :The cycloaddition of o-phenylenediamine with cyanogen bromide, followed by N-methylation, was used to prepare a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines. These compounds showed significant antibacterial and cytotoxic properties, demonstrating the application of cyclopropane-based compounds in developing bioactive molecules (Noolvi et al., 2014).

  • Intramolecular Amination of Cyclopropylmethyl Cation :Bis(trichloroacetimidoyloxymethyl)cyclopropanes were used to obtain intramolecular amination products, leading to the formation of trans-cyclobutane derivatives. These derivatives were then transformed into N-Boc-protected cyclobutane-based amino alcohols, showcasing the versatility of cyclopropane derivatives in synthetic organic chemistry (Skvorcova et al., 2017).

  • Synthesis of 1-Ethynylcyclopropylamine and Cyclobutylamine Derivatives :1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine were synthesized from cyclopropylacetylene and 6-chlorohex-1-yne. These compounds were converted into ethynyl-extended 1-aminocyclopropanecarboxylic acid and their N-Fmoc-protected derivatives, reflecting the use of cyclopropane and cyclobutane derivatives in synthetic routes (Kozhushkov et al., 2010).

  • Synthesis of Diverse Heterocyclic Substances :2-Arylhydrazononitriles served as key synthons for the preparation of various heterocyclic substances with antimicrobial activities. The use of 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile and its reactions with different reagents demonstrated the potential of cyclopropane and pyrazole derivatives in synthesizing bioactive heterocyclic compounds (Behbehani et al., 2011).

properties

IUPAC Name

1-(1-methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-5-2-6(9-10)7(8)3-4-7;;/h2,5H,3-4,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKKCMWRVHHMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2445794-07-8
Record name 1-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride
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